molecular formula C8H11F3O4 B6147149 1,3-diethyl 2-(trifluoromethyl)propanedioate CAS No. 5828-96-6

1,3-diethyl 2-(trifluoromethyl)propanedioate

Cat. No. B6147149
CAS RN: 5828-96-6
M. Wt: 228.2
InChI Key:
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Description

1,3-Diethyl 2-(trifluoromethyl)propanedioate, also known as EDTMP, is a trifluoromethyl-substituted dialkyl dicarboxylate. It is a colorless solid that is commonly used as a reagent in organic synthesis. EDTMP is also used in a variety of scientific research applications, including nucleic acid synthesis, protein synthesis, and biochemistry. In

Mechanism of Action

Target of Action

Diethyl (trifluoromethyl)propanedioate, also known as 1,3-Diethyl 2-(trifluoromethyl)propanedioate, is a derivative of malonic acid Malonic acid and its derivatives are known to interact with various enzymes and biochemical pathways .

Mode of Action

The compound is relatively acidic due to its α hydrogens being flanked by two carbonyl groups . This allows it to be easily converted into its enolate ion by reaction with a base like sodium ethoxide in ethanol . The enolate ion is a good nucleophile and can react rapidly with an alkyl halide to give an α-substituted malonic ester .

Biochemical Pathways

The trifluoromethyl group is known to be crucial in modern drug design and can affect a compound’s lipophilicity, solubility, stability, molecular conformation, and pka . These changes can lead to the discovery of new medicines and treatments .

Pharmacokinetics

The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which could impact the bioavailability of the compound.

Result of Action

The compound’s ability to form α-substituted malonic esters suggests it could play a role in the synthesis of various biochemical compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethyl (trifluoromethyl)propanedioate. For instance, the compound’s conversion into its enolate ion is facilitated by the presence of a base like sodium ethoxide in ethanol . Additionally, the trifluoromethyl group can enhance the compound’s stability, potentially making it more resistant to environmental degradation .

Advantages and Limitations for Lab Experiments

The main advantage of using 1,3-diethyl 2-(trifluoromethyl)propanedioate in laboratory experiments is its ability to protect and modify functional groups. It is also an effective reagent for the synthesis of nucleoside phosphoramidites and peptide and peptidomimetic compounds. However, this compound is a strong acid and should be handled with caution, as it can cause skin and eye irritation.

Future Directions

The future of 1,3-diethyl 2-(trifluoromethyl)propanedioate research lies in the development of new and improved methods for its synthesis, as well as its application in the synthesis of nucleoside phosphoramidites, peptides, and peptidomimetic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential environmental impacts. Finally, researchers should continue to explore the potential of this compound as a reagent for the protection and modification of functional groups in organic synthesis.

Synthesis Methods

1,3-diethyl 2-(trifluoromethyl)propanedioate can be synthesized from the reaction of trifluoroacetic anhydride with 1,3-diethyl-2-propanediol in the presence of a base such as pyridine. This reaction yields a mixture of the desired this compound and a small amount of the regioisomeric product, 1,2-diethyl 2-(trifluoromethyl)propanedioate. The reaction can be quenched with water, and the product can be isolated by extraction with ethyl acetate or other suitable solvent. The purity of the product can be checked by thin-layer chromatography.

Scientific Research Applications

1,3-diethyl 2-(trifluoromethyl)propanedioate is used in a variety of scientific research applications, including nucleic acid synthesis, protein synthesis, and biochemistry. It is used as a reagent for the synthesis of nucleoside phosphoramidites, which are used in the automated synthesis of DNA and RNA oligonucleotides. This compound is also used in the synthesis of peptide and peptidomimetic compounds. It can be used to protect functional groups during the synthesis of peptides, as well as to modify peptides for improved solubility or stability.

properties

IUPAC Name

diethyl 2-(trifluoromethyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O4/c1-3-14-6(12)5(8(9,10)11)7(13)15-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFVGHRRSTWOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40852489
Record name Diethyl (trifluoromethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40852489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5828-96-6
Record name Diethyl (trifluoromethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40852489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diethyl 2-(trifluoromethyl)propanedioate
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